2-Bromo-4-(4-methoxyphenyl)-1-butene

Catalog No.
S699192
CAS No.
731773-20-9
M.F
C11H13BrO
M. Wt
241.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(4-methoxyphenyl)-1-butene

CAS Number

731773-20-9

Product Name

2-Bromo-4-(4-methoxyphenyl)-1-butene

IUPAC Name

1-(3-bromobut-3-enyl)-4-methoxybenzene

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

InChI

InChI=1S/C11H13BrO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,1,3-4H2,2H3

InChI Key

QXURZTVNBYWAPQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=C)Br

Canonical SMILES

COC1=CC=C(C=C1)CCC(=C)Br
  • Organic synthesis

    The presence of a reactive bromine and a double bond (butene) makes 2-bromo-4-(4-methoxyphenyl)-1-butene a potential building block for the synthesis of more complex organic molecules. Researchers might explore its use in reactions like substitution or addition to create new materials with desired properties [].

  • Material science

    Compounds with similar structures can be used in the development of new materials with interesting properties. For instance, some bromine-containing aromatic compounds show potential applications in optoelectronic devices []. Researchers might investigate whether 2-bromo-4-(4-methoxyphenyl)-1-butene exhibits similar properties or can be used to create new functional materials.

Important Note:

  • The information available on 2-bromo-4-(4-methoxyphenyl)-1-butene is limited. Further research is needed to explore its potential applications and properties.

2-Bromo-4-(4-methoxyphenyl)-1-butene is an organic compound classified as a brominated alkene. Its molecular formula is C11H13BrO, and it features a bromine atom attached to the second carbon of a butene chain, along with a methoxyphenyl group on the fourth carbon. This unique structure allows for various

There is no known mechanism of action for 2-Bromo-4-(4-methoxyphenyl)-1-butene in biological systems.

  • The bromine atom might raise concerns about toxicity and environmental impact, similar to other brominated organic compounds [].
  • The alkene functionality might pose flammability hazards.

The chemical behavior of 2-Bromo-4-(4-methoxyphenyl)-1-butene includes several types of reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxides, alkoxides, or amines, leading to the formation of derivatives like 4-(4-methoxyphenyl)-1-butanol or 4-(4-methoxyphenyl)-1-butylamine.
  • Oxidation Reactions: The compound can undergo oxidation to form epoxides or other oxidized derivatives using agents like m-chloroperbenzoic acid.
  • Reduction Reactions: Reduction processes can remove the bromine atom, yielding 4-(4-methoxyphenyl)-1-butene through reagents such as lithium aluminum hydride .

The synthesis of 2-Bromo-4-(4-methoxyphenyl)-1-butene typically involves:

  • Bromination: The primary method includes the bromination of 4-(4-methoxyphenyl)-1-butene using bromine (Br2) under controlled conditions. This reaction is generally performed in inert solvents like dichloromethane or carbon tetrachloride at low temperatures to minimize side reactions.
  • Industrial Production: On an industrial scale, continuous flow reactors may be utilized for better control over reaction parameters and higher yields. Catalysts and optimized conditions further enhance synthesis efficiency .

2-Bromo-4-(4-methoxyphenyl)-1-butene finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: The compound could be used in creating functional materials with specific electronic or optical properties .

Interaction studies involving 2-Bromo-4-(4-methoxyphenyl)-1-butene focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its potential applications in drug design and materials science. Specific interactions may include:

  • Nucleophilic Substitution: Investigating how different nucleophiles interact with the bromine atom.
  • Reactivity with Biological Molecules: Exploring how this compound interacts with biological systems can provide insights into its pharmacological potential .

Several compounds share structural similarities with 2-Bromo-4-(4-methoxyphenyl)-1-butene. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeatureUnique Aspect
2-Bromo-4-(3-methoxyphenyl)-1-buteneBrominated butene with a methoxy group on a different positionDifferent substitution pattern on the phenyl ring
2-Bromo-4-(4-fluorophenyl)-1-buteneFluorinated instead of methoxylatedFluorine's electronic properties versus methoxy's steric effects
2-Bromo-4-(3-methoxyphenyl)thiopheneContains a thiophene ring instead of a butene chainThiophene ring introduces different electronic characteristics
4-Bromo-3-methoxyphenolBromine and methoxy groups on a phenolic structurePhenolic structure may alter reactivity compared to alkenes
2-Bromo-4-(3-methoxyphenyl)thiazoleThiazole ring inclusionThiazole's unique properties compared to alkenes

The uniqueness of 2-Bromo-4-(4-methoxyphenyl)-1-butene lies in its combination of a brominated butene chain and a para-substituted methoxy group, offering distinct reactivity patterns that are advantageous for various synthetic applications .

XLogP3

3.7

Wikipedia

1-(3-Bromobut-3-en-1-yl)-4-methoxybenzene

Dates

Last modified: 08-15-2023

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